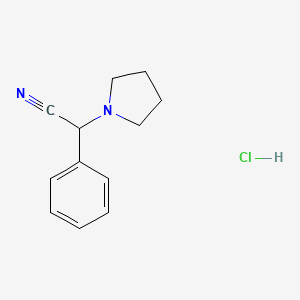

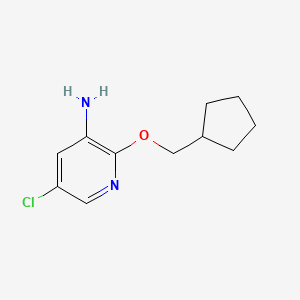

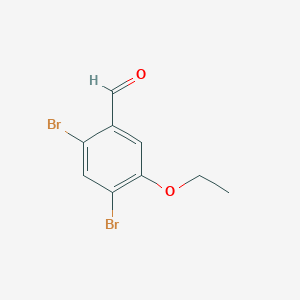

![molecular formula C14H14N4 B1407172 N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine CAS No. 1785760-90-8](/img/structure/B1407172.png)

N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine

Vue d'ensemble

Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s known for its versatile properties . Pyridin-2-amine, on the other hand, is a basic organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of benzimidazole consists of a fusion of a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . Pyridin-2-amine has a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to undergo a variety of chemical reactions, often serving as a component in the synthesis of more complex molecules . They can act as ligands in coordination chemistry and can also undergo electrophilic substitution .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It’s an amphoteric compound, meaning it can act as both an acid and a base .Applications De Recherche Scientifique

Antiparasitic Activity

The compound has shown promising results in the treatment of parasitic infections, particularly those caused by Trichinella spiralis . It has been found to be more effective than traditional anthelmintic drugs like albendazole and ivermectin, with certain derivatives killing 100% of parasitic larvae after a 24-hour incubation period .

Antioxidant Properties

Benzimidazole derivatives, including this compound, have been synthesized with the aim of combining anthelmintic with antioxidant properties. They have demonstrated the ability to react with various free radicals through several possible reaction pathways, indicating their potential as effective radical scavengers .

Anticancer Agents

Research has indicated that benzimidazole-chalcone derivatives possess anticancer properties. Some synthesized molecules comprising a benzimidazole ring have shown enhanced cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines, suggesting the potential of N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine in cancer therapy .

Coordination Chemistry

This compound is used in the design of coordination compounds. It serves as a tridentate ligand with two benzimidazole groups attached to a nitrogen atom, often used to prepare metal complexes that model the active sites of relevant metalloenzymes .

Antibacterial and Antitubercular Activity

Derivatives of benzimidazole have shown good to moderate inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv . This suggests that the compound could be useful in developing treatments for bacterial infections, including tuberculosis .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with various biological targets. These studies are crucial for drug design and can help predict the binding affinity and orientation of the compound within a target’s active site .

Mécanisme D'action

Target of Action

The primary target of N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of glucokinase, this results in an increased catalytic action .

Biochemical Pathways

The activation of glucokinase by N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine affects the glycolysis pathway . Glucokinase catalyzes the first step of glycolysis, the conversion of glucose to glucose-6-phosphate. By increasing the activity of glucokinase, N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine enhances the rate of glycolysis, leading to increased glucose utilization and decreased blood glucose levels .

Result of Action

The activation of glucokinase by N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine leads to significant hypoglycemic effects . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a chronic disease characterized by high blood glucose levels .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-2-6-12-11(5-1)17-14(18-12)8-10-16-13-7-3-4-9-15-13/h1-7,9H,8,10H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCRZMDPDLXAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

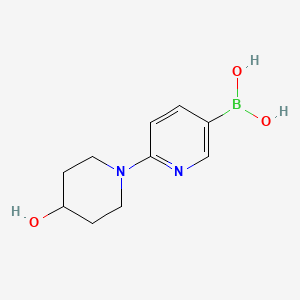

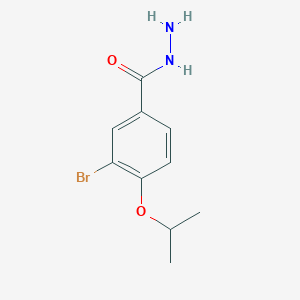

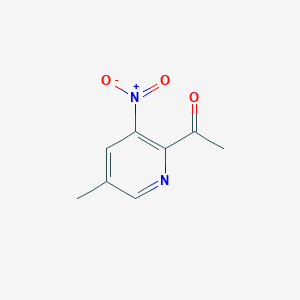

![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)

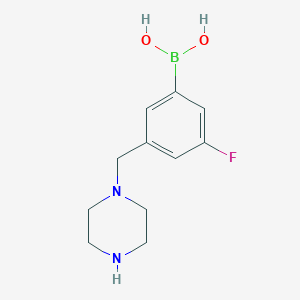

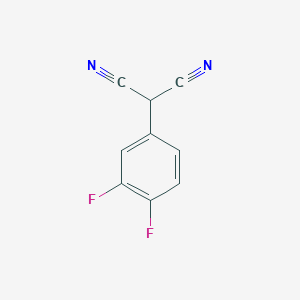

![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)

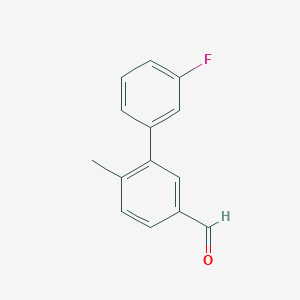

![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate](/img/structure/B1407108.png)